![molecular formula C7H8ClNO2 B011224 2-Chloro-4,6-dimethoxypyridine CAS No. 108279-89-6](/img/structure/B11224.png)
2-Chloro-4,6-dimethoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethoxypyridine typically involves halogenation and methoxylation processes. One common method utilizes chlorination of pyridine derivatives, followed by introduction of methoxy groups. These processes can be optimized to enhance yields and selectivity, employing various catalysts and reaction conditions to achieve the desired structural configuration.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-dimethoxypyridine, characterized by its chloro and dimethoxyl groups attached to a pyridine ring, has been analyzed through techniques like X-ray diffraction and NMR spectroscopy. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecule, contributing to understanding its reactivity and interactions with other molecules.
Chemical Reactions and Properties
2-Chloro-4,6-dimethoxypyridine participates in numerous chemical reactions, including nucleophilic substitution, due to the presence of the electron-withdrawing chloro group, making it a versatile intermediate in organic synthesis. Its reactivity is further influenced by the methoxy groups, which can be involved in various transformations, such as demethylation or coupling reactions, under different conditions.
Physical Properties Analysis
This compound's physical properties, such as melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical synthesis. The presence of methoxy groups significantly affects its solubility, making it more soluble in organic solvents than its non-methoxylated counterparts.
Chemical Properties Analysis
The chemical properties of 2-Chloro-4,6-dimethoxypyridine, including its acidity, basicity, and reactivity towards different classes of reagents, are defined by its molecular structure. The electron-withdrawing effect of the chloro group, combined with the electron-donating effect of the methoxy groups, creates a unique electronic environment that influences its participation in chemical reactions.
For detailed insights and further exploration into the synthesis, structure, and applications of 2-Chloro-4,6-dimethoxypyridine, these references provide comprehensive information and analyses:
- (Golla et al., 2020) - Discusses the synthesis, photophysical, electrochemical properties, and crystal structures of related pyridine derivatives.
- (Bellesia et al., 2001) - Explores reactions of chlorinated pyrrolidinones, providing insights into the chemical reactivity of chloro and methoxy groups.
- (Wijtmans et al., 2004) - Reports on the synthesis and antioxidant properties of pyridinol derivatives, highlighting the chemical versatility of the pyridine ring.
Scientific Research Applications
Deprotonation in Organic Synthesis : It is utilized for deprotonation of chloropyridines using lithium magnesates (Awad et al., 2004).
Kinetic Studies in Chemistry : The compound is used in kinetic studies of the nitration of heteroaromatic compounds in sulfuric acid (Johnson et al., 1967).
Herbicide Development : It plays a role in designing herbicidal pyrrole dicarboxylates, influencing their post-emergence and pre-emergence activities (Andrea et al., 1990).
Synthesis of Organometallic Compounds : The compound is used in the synthesis of ortho-palladated oximes (Ryabov et al., 1992).
Enhancing Chemical Reactions : It enhances substitution reactions with alkoxy or aryloxy nucleophiles (Bessard & Crettaz, 2000).
Antimicrobial and Anticancer Research : The compound is a synthetic intermediate for constructing heterocyclic systems with varied antimicrobial and anticancer activities (Ibrahim et al., 2022).
Synthesizing Guanidines : It is utilized for synthesizing substituted guanidines, offering an environmentally safe method for incorporating guanidine functionality in aliphatic primary and secondary amines (Shaw et al., 2015).
Organometallic Cross-Coupling : Used in organometallic cross-coupling processes to form new C-C bonds on heteroaromatic rings (Samaritani et al., 2005).
Production of Chemical Compounds : The compound can be used in the production of 2,2′,6,6′-tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl (Chen Yu-yan, 2004).
Dimerization in Chemical Synthesis : It is used in Tiecco's method for dimerizing 2-halopyrimidines to 2,2′-bipyrimidines in good yields (Nasielski et al., 1991).
Potential Antimicrobial and Anticancer Properties : 2-Chloro-4,6-dimethylpyridine-3-carbonitrile compounds have shown potential in this area (Márquez et al., 2015).
Cytotoxic Activity Against Tumor Cell Lines : Complexes produced by the reaction of 2,6-dimethoxypyridine-3-carboxylic acid with different precursors show this activity (Gómez‐Ruiz et al., 2011).
Preparation of Chlorinated Pyridinic and Bis-heterocyclic Synthons : Using the BuLi-Me(2)N(CH(2))(2)OLi superbase promotes regioselective C-6 lithiation (Choppin et al., 2000).
Industrial Application as a Pyrimidylsalicylate Herbicide : Expected to be industrialized for this purpose (Li Yuan-xiang, 2009).
Antifungal Product Preparation : The method for converting carboxylic acids into 4,6-dimethoxy-1,3,5-triazines has been applied to N-benzylpyroglutamic acids in the preparation of potential antifungal products (Oudir et al., 2006).
Self-assembly in Nonpolar Solvents : Formation of less polar species through N-HN hydrogen bonding occurs in this process (Rospenk & Koll, 2007).
Photochemical Dimerization : Ultraviolet irradiation leads to the formation of 1,4-dimers with unusual chemical and physical properties (Taylor & Kan, 1963).
Antibacterial Activity Studies : Studies on the antibacterial activity and action mechanism of certain derivatives (Song et al., 2017).
Green Synthesis in Agriculture : The new synthetic process is more economical and environmentally-friendly, useful in the synthesis of plant growth regulators, pesticides, and fungicides (Guan et al., 2020).
Emitter Development in Solution : Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles are novel emitters in solution at room temperature (Mancilha et al., 2011).
properties
IUPAC Name |
2-chloro-4,6-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDKCAQIDLSIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447177 | |
Record name | 2-Chloro-4,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethoxypyridine | |
CAS RN |
108279-89-6 | |
Record name | 2-Chloro-4,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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